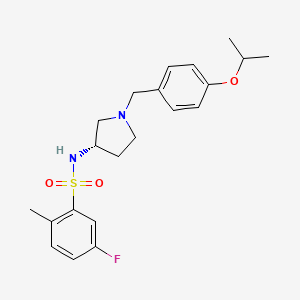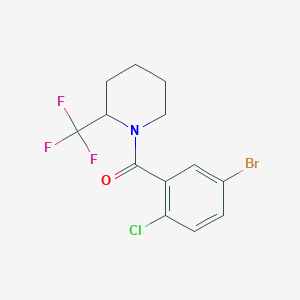
(5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone is a complex organic compound that features a bromine and chlorine-substituted phenyl ring attached to a piperidine ring with a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the substituted phenyl and piperidine intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct substitution patterns on the phenyl ring and the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the interactions of substituted phenyl and piperidine derivatives with biological targets. It can help in understanding the binding affinities and mechanisms of action of similar compounds.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties. Its trifluoromethyl group can impart desirable characteristics such as increased stability and hydrophobicity.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with molecular targets such as receptors or enzymes. The bromine and chlorine atoms, along with the trifluoromethyl group, can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets would require further experimental validation.
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromo-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
(5-Bromo-2-chlorophenyl)(2-ethylpiperidin-1-yl)methanone: Similar structure but with an ethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone makes it unique compared to its analogs. This group can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to interact with biological targets.
Propiedades
Fórmula molecular |
C13H12BrClF3NO |
|---|---|
Peso molecular |
370.59 g/mol |
Nombre IUPAC |
(5-bromo-2-chlorophenyl)-[2-(trifluoromethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C13H12BrClF3NO/c14-8-4-5-10(15)9(7-8)12(20)19-6-2-1-3-11(19)13(16,17)18/h4-5,7,11H,1-3,6H2 |
Clave InChI |
BOXFWZGQNNUAJB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C(F)(F)F)C(=O)C2=C(C=CC(=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


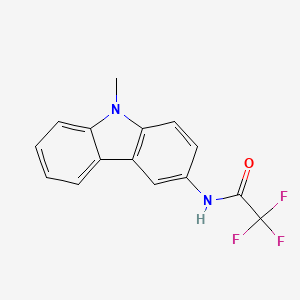
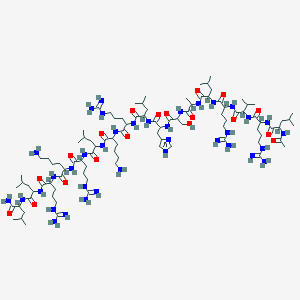
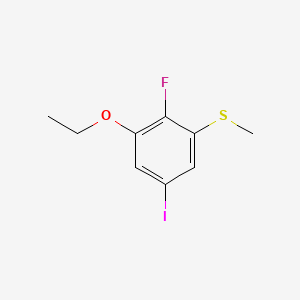
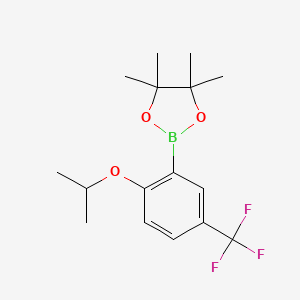
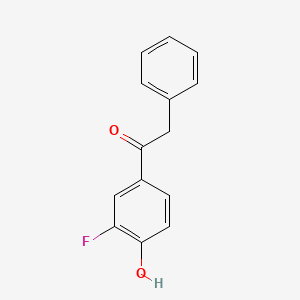
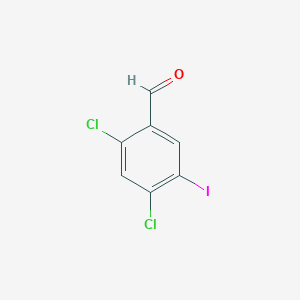
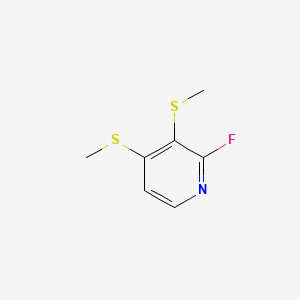
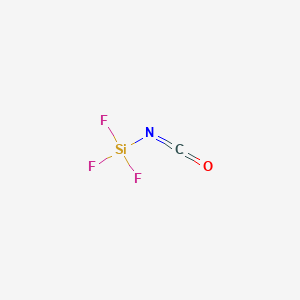
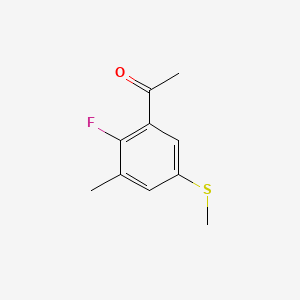
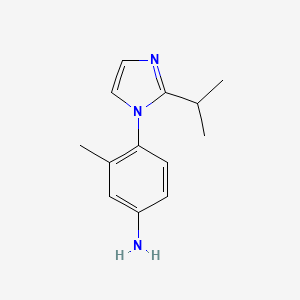
![2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid](/img/structure/B14763763.png)
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)

